2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Description
2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an iodinated benzoyl group
Properties
Molecular Formula |
C22H22IN5O |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C22H22IN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
FJQYTAWZCBULNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. This is followed by the formation of the piperazine intermediate and its subsequent coupling with the pyrimidine moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodinated benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce deiodinated derivatives, and substitution reactions can result in various substituted benzoyl derivatives .
Scientific Research Applications
2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Uniqueness
The uniqueness of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine lies in its iodinated benzoyl group, which can impart distinct chemical and biological properties. This feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
